N-(2-Hydroxypropyl)myristamide
Description
N-(2-Hydroxypropyl)myristamide is a fatty acid amide derivative with the molecular formula C₁₇H₃₅NO₂ and a molecular weight of 285.469 g/mol . Its structure consists of a myristic acid (C14 saturated fatty acid) backbone conjugated to a 2-hydroxypropylamine group. The compound is classified as a heterocyclic organic compound and is commercially available for research purposes, supplied by entities such as US Biological Life Sciences in 1 kg batches .
Properties
CAS No. |
10525-14-1 |
|---|---|
Molecular Formula |
C17H35NO2 |
Molecular Weight |
285.5 g/mol |
IUPAC Name |
N-(2-hydroxypropyl)tetradecanamide |
InChI |
InChI=1S/C17H35NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(20)18-15-16(2)19/h16,19H,3-15H2,1-2H3,(H,18,20) |
InChI Key |
WGBIOGHOLKYEAM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)NCC(C)O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCC(C)O |
Other CAS No. |
68855-61-8 10525-14-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(2-Hydroxypropyl)myristamide with four related compounds:
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| This compound | 35627-96-4 | C₁₇H₃₅NO₂ | 285.469 | C14 alkyl chain, 2-hydroxypropylamide group |
| N-(2-Hydroxypropyl)stearamide | 67305-72-0 | C₁₉H₃₉NO₂ | 313.526 | C18 alkyl chain, 2-hydroxypropylamide group |
| N-(2-Hydroxyethyl)myristamide | Not provided | C₁₆H₃₃NO₂ | 271.450 | C14 alkyl chain, 2-hydroxyethylamide group |
| 2-Hydroxypropyl methacrylamide (HPMA) | 10525-14-1 | C₇H₁₃NO₂ | 143.188 | Methacrylamide backbone, 2-hydroxypropyl group |
| N-Isopropylacrylamide | 2210-25-5 | C₆H₁₁NO | 113.158 | Acrylamide backbone, isopropyl group |
Key Observations:
Alkyl Chain Length :
- N-(2-Hydroxypropyl)stearamide has a longer C18 alkyl chain compared to the C14 chain in the myristamide derivative, which increases its hydrophobicity and molecular weight .
- N-(2-Hydroxyethyl)myristamide differs in the substituent group (hydroxyethyl vs. hydroxypropyl), likely reducing steric hindrance and altering solubility .
Functional Groups :
- HPMA and N-Isopropylacrylamide contain unsaturated acrylamide backbones, enabling polymerization. This contrasts with the saturated fatty acid amides, which lack reactive double bonds .
Molecular Weight and Applications :
- Lower molecular weight compounds like HPMA and N-Isopropylacrylamide are widely used in thermoresponsive hydrogels and drug delivery systems due to their small size and LCST (Lower Critical Solution Temperature) behavior .
- Higher molecular weight fatty acid amides (e.g., stearamide and myristamide derivatives) are more suited for lipid-based formulations or surfactants .
Research and Application Insights
- Biomedical Potential: HPMA is a well-studied polymer precursor with FDA-approved uses in drug conjugates due to its biocompatibility . N-Isopropylacrylamide forms temperature-sensitive hydrogels, critical in tissue engineering and controlled release systems .
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